RuBi-GABA

neuroscience photopharmacology two-photon microscopy

Traditional UV-caged GABA probes (e.g., CDNI-GABA) limit experimental depth, cause phototoxicity, and exhibit off-target GABA-A receptor antagonism. RuBi-GABA is the exact solution - an inorganic ruthenium-bipyridine caged GABA that photoreleases with visible light (473 nm) or two-photon NIR (700-900 nm). • Visible-light uncaging eliminates UV photodamage and enables deeper tissue penetration • No detectable GABA-A receptor antagonism below 20 µM, unlike nitroaromatic caged probes • Compatible with two-photon excitation at 800 nm for diffraction-limited subcellular GABA-A receptor mapping • High aqueous solubility permits local pipette delivery in non-invasive cell-attached recordings

Molecular Formula C42H39F6N5O2P2Ru
Molecular Weight 922.8 g/mol
Cat. No. B560262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuBi-GABA
Synonyms(bis(2,2'-Bipyridine-N,N')triphenylphosphine)-4-aminobutyric acid ruthenium hexafluorophosphate complex
Molecular FormulaC42H39F6N5O2P2Ru
Molecular Weight922.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2]
InChIInChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1
InChIKeySWFWLLYVSYURHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuBi-GABA for Visible-Light Uncaging: A Ruthenium-Based Caged GABA Compound for Spatiotemporally Precise Neuronal Inhibition


RuBi-GABA (Ruthenium–bipyridinetriphenylphosphine–GABA) is an inorganic caged γ-aminobutyric acid (GABA) compound that employs a ruthenium complex as the photolabile protecting group [1]. Unlike conventional nitroaromatic caged GABA derivatives that require ultraviolet (UV) light for photolysis, RuBi-GABA is efficiently uncaged with visible wavelengths (e.g., 473 nm) and is compatible with two-photon excitation at near-infrared wavelengths (700–900 nm) [1]. This compound enables the rapid, spatially restricted photorelease of the major inhibitory neurotransmitter GABA, facilitating the study of GABAergic transmission with minimal phototoxicity and deeper tissue penetration compared to UV-sensitive alternatives [1].

Visible-light (blue) uncaging for reduced phototoxicity and deeper tissue access
Two-photon (near-IR) compatible for subcellular-resolution GABA release
Low off-target GABA-A receptor interference at typical working concentrations

Why Caged GABA Compounds Are Not Interchangeable: The Case for RuBi-GABA in Visible-Light and Two-Photon Uncaging


Caged GABA probes are not functionally equivalent; their photochemical and pharmacological profiles dictate their suitability for specific experimental contexts. Traditional nitroaromatic caged GABA compounds (e.g., CDNI-GABA, MNI-GABA) require UV light (~330–350 nm), which is highly scattered in biological tissue, limits penetration depth, and induces photodamage [1]. In contrast, RuBi-GABA is excitable with visible light, enabling deeper optical access and compatibility with two-photon microscopy for subcellular resolution [1]. Furthermore, many UV-caged GABA probes exhibit significant antagonism at GABA-A receptors at working concentrations (e.g., CDNI-GABA shows mild antagonism at 0.4 μM), whereas RuBi-GABA demonstrates no detectable receptor antagonism below 20 μM [2][3]. These fundamental differences in excitation wavelength, two-photon cross-section, and off-target pharmacology preclude simple substitution and underscore the need for compound-specific selection based on experimental requirements.

Excitation wavelength mismatch
UV-caged GABA probes (CDNI-GABA, MNI-GABA) require short-wavelength UV, which increases photodamage and limits tissue penetration; RuBi-GABA uses visible blue light.
Off-target receptor antagonism
Many UV-caged probes exhibit GABA-A receptor antagonism at sub-µM concentrations; RuBi-GABA shows no detectable antagonism below 20 µM, preserving endogenous signaling fidelity.
Two-photon incompatibility
UV-caged compounds lack two-photon uncaging capability, precluding 3D subcellular GABA release; RuBi-GABA supports two-photon excitation for spatial control.

RuBi-GABA Quantitative Differentiation: Head-to-Head Photochemical and Pharmacological Comparison with Leading Caged GABA Probes


Excitation Wavelength: Visible (473 nm) vs. UV (330–350 nm) – Enabling Deeper Tissue Penetration and Reduced Phototoxicity

RuBi-GABA is photolyzed with visible blue light (~473 nm), whereas the widely used nitroaromatic caged GABA compounds CDNI-GABA and MNI-GABA require UV light (~330–350 nm) [1][2]. Visible light undergoes significantly less scattering in biological tissue compared to UV, allowing effective uncaging at greater depths in brain slices and in vivo preparations [1].

Excitation wavelength
Reported
473 nm (visible blue) vs. 330–350 nm (UV)
Visible light enables deeper tissue uncaging with lower phototoxicity.
~120–140 nm redshift into visible spectrum
neuroscience photopharmacology two-photon microscopy

GABA-A Receptor Antagonism: RuBi-GABA IC₅₀ = 4.4 μM vs. CDNI-GABA IC₅₀ = 110 μM – 25-Fold Lower Interference at Working Concentrations

In acute brain slices from adult mice, RuBi-GABA exhibits an IC₅₀ of 4.4 μM for inhibition of GABA-A receptor-mediated currents, compared to 110 μM for CDNI-GABA [1]. This 25-fold lower IC₅₀ for RuBi-GABA indicates that it acts as a much weaker antagonist at concentrations typically used for uncaging experiments, thereby preserving endogenous GABAergic signaling fidelity.

GABA-A receptor IC₅₀
Head-to-head
RuBi-GABA 4.4 µM vs. CDNI-GABA 110 µM
Substantially weaker antagonism preserves native GABA-A signaling.
25-fold lower IC₅₀; measured in acute brain slices
electrophysiology pharmacology GABA-A receptor

One-Photon Uncaging Efficiency: ε·φ Product 1280 M⁻¹cm⁻¹ vs. CNB-GABA 60 M⁻¹cm⁻¹ – 21-Fold Higher Photosensitivity

The one-photon uncaging efficiency, quantified as the product of extinction coefficient (ε) and quantum yield (φ), is 1280 M⁻¹cm⁻¹ for RuBi-GABA (ε = 6400 M⁻¹cm⁻¹ at 424 nm, φ = 0.2) [1]. In contrast, the classic nitrobenzyl-caged GABA compound CNB-GABA exhibits an ε·φ product of only 60 M⁻¹cm⁻¹ (ε = 430 M⁻¹cm⁻¹ at 350 nm, φ = 0.14) [1]. This represents a 21-fold higher photosensitivity for RuBi-GABA under one-photon excitation conditions.

Uncaging efficiency ε·φ
Reported
1280 M⁻¹cm⁻¹ vs. CNB-GABA 60 M⁻¹cm⁻¹
Higher photosensitivity allows lower light doses for equivalent GABA release.
21-fold higher one-photon ε·φ product
photochemistry quantum yield extinction coefficient

Two-Photon Uncaging at Near-Infrared Wavelengths: RuBi-GABA Enables 3D Spatially Restricted GABA Release at 800 nm, Unavailable with UV-Caged Probes

RuBi-GABA possesses a two-photon absorption maximum at 800 nm, and its two-photon absorption at 720 nm is 65% of the maximum value, enabling efficient two-photon uncaging with standard Ti:Sapphire lasers [1]. In contrast, UV-caged GABA compounds such as CNB-GABA exhibit no measurable two-photon photolysis under physiologically relevant conditions [2]. This capability allows RuBi-GABA to be used for subcellular-resolution GABA uncaging in thick tissue with minimized out-of-focus excitation.

Two-photon uncaging
Class-level
Two-photon absorption max at 800 nm; 65% at 720 nm
Enables 3D spatially restricted GABA uncaging in thick tissue.
UV-caged probes lack measurable two-photon photolysis
two-photon microscopy spatial resolution dendritic inhibition

Minimal Pharmacological Interference: RuBi-GABA Shows No Antagonism <20 μM vs. CDNI-GABA Mild Antagonism at 0.4 μM

RuBi-GABA exhibits no detectable antagonism of GABA-A receptors at concentrations up to 20 μM [1]. In stark contrast, CDNI-GABA, a commonly used nitroindoline-caged GABA compound, acts as a mild antagonist at concentrations as low as 0.4 μM [1]. This 50-fold difference in the threshold for receptor antagonism means that RuBi-GABA can be employed at typical uncaging concentrations without confounding the native GABAergic signaling being studied.

Receptor interference threshold
Reported
No antagonism ≤20 µM (RuBi-GABA) vs. mild antagonism at 0.4 µM (CDNI-GABA)
Preserves experimental validity by avoiding unintended receptor blockade.
Reported 50-fold higher margin before detectable antagonism
off-target effects GABA-A receptor pharmacological safety

Multichromic Two-Color Uncaging: RuBi-GABA (473 nm) Orthogonally Combined with CDNI-Glutamate (720 nm) for Independent Control of Excitation and Inhibition

RuBi-GABA can be orthogonally combined with CDNI-caged glutamate to enable two-color optical interrogation of neuronal function. One-photon uncaging of RuBi-GABA with a 473-nm laser effectively blocks action potentials and dendritic spikes evoked by two-photon uncaging of CDNI-Glu at 720 nm [1]. This spectral orthogonality allows independent optical control of inhibition (RuBi-GABA) and excitation (CDNI-Glu) within the same neuronal preparation.

Dual-color orthogonality
Reported
RuBi-GABA (473 nm) independently uncaged with CDNI-Glu (720 nm two-photon)
Supports independent optical control of inhibition and excitation in circuits.
No cross-activation between channels
optogenetics neural circuits two-color uncaging

Optimal Use Cases for RuBi-GABA: Experimental Scenarios Where Visible-Light Caged GABA Provides Decisive Advantages


High-Resolution Mapping of GABA-A Receptor Distribution on Dendrites and Soma Using Two-Photon Uncaging

RuBi-GABA's compatibility with two-photon excitation at 800 nm enables subcellular mapping of GABA-A receptor localization with diffraction-limited spatial resolution. By systematically varying the uncaging spot relative to the soma or dendrite, researchers can quantify the spatial profile of inhibitory currents and construct functional receptor maps [1]. This application leverages RuBi-GABA's unique combination of visible-light one-photon and near-infrared two-photon uncaging capabilities, which are not simultaneously available with UV-caged probes [2].

Optical Silencing of Neuronal Firing in Brain Slices and In Vivo Preparations

RuBi-GABA can be used to optically silence action potential generation in targeted neurons by photoreleasing GABA directly onto the soma or axon initial segment. The fast uncaging kinetics and minimal off-target antagonism (<20 μM) [1] ensure that inhibition is rapid and reversible, without residual receptor blockade. This approach is particularly valuable for circuit-mapping studies where temporally precise, reversible inhibition is required to assess the causal role of specific neurons in network activity [2].

Multichromic Two-Color Optical Interrogation of Excitation-Inhibition Balance

By combining RuBi-GABA (473 nm uncaging) with CDNI-caged glutamate (720 nm two-photon uncaging), researchers can independently manipulate inhibitory and excitatory inputs onto the same neuron [1]. This orthogonal approach enables direct investigation of how GABAergic inhibition modulates dendritic integration of glutamatergic inputs, a fundamental question in synaptic physiology and plasticity that cannot be addressed with single-color caged compound systems [1].

Non-Invasive Assessment of GABAergic Polarity in Immature Neurons via Cell-Attached Uncaging

RuBi-GABA has been successfully employed in a novel cell-attached recording technique to measure the polarity of GABAergic responses in developing cortical neurons. By loading RuBi-GABA into a patch pipette and photoreleasing GABA directly at the pipette tip via an optical fiber, researchers can evoke GABA-A receptor-mediated currents without rupturing the cell membrane [1]. This non-invasive approach is uniquely enabled by RuBi-GABA's efficient visible-light uncaging and high aqueous solubility, allowing the caged compound to be delivered locally through the recording pipette [1].

Application
Selection Property
Validation Focus
GABA-A receptor mapping via two-photon uncaging
Two-photon excitability at near-infrared wavelengths
Subcellular receptor distribution and inhibitory current profiles
Neuronal silencing with localized GABA photorelease
Visible-light photolysis with fast uncaging kinetics
Action potential suppression in targeted soma or axon initial segment
Dual-color excitation-inhibition circuit analysis
Spectral orthogonality with CDNI-Glu (visible vs. near-IR)
Independent manipulation of GABAergic and glutamatergic inputs
GABA polarity assessment via cell-attached uncaging
Efficient visible-light uncaging with pipette delivery
Polarity of GABAergic responses without membrane rupture

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